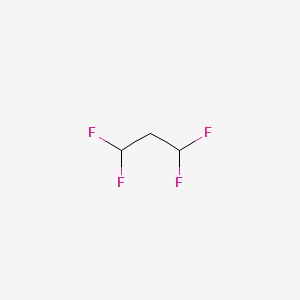

1,1,3,3-Tetrafluoropropane

Description

Contextualization of Fluorinated Hydrocarbons in Contemporary Chemical Research

Fluorinated hydrocarbons, a class of organic compounds where one or more hydrogen atoms are replaced by fluorine, have garnered significant attention in contemporary chemical research. springernature.comcas.cn The unique properties imparted by the fluorine atom, such as high electronegativity, small size, and the strength of the carbon-fluorine bond, lead to profound effects on the physical and chemical characteristics of the parent hydrocarbon. acs.orgresearchgate.net These properties include enhanced thermal stability, metabolic resistance, and altered lipophilicity, making fluorinated compounds valuable in a wide array of applications. acs.orgresearchgate.net

In recent decades, the field of organofluorine chemistry has expanded rapidly, driven by the demand for novel materials and molecules with tailored functionalities. springernature.comcas.cn Fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, advanced materials, and refrigerants. springernature.comcas.cn The introduction of fluorine can modulate a molecule's biological activity, making it a crucial strategy in drug design. cas.cn Furthermore, the distinct properties of fluorinated hydrocarbons have led to their use in specialized applications such as in the formulation of liquid crystals for displays and as components in photovoltaic solar cells. springernature.com

Significance of 1,1,3,3-Tetrafluoropropane and its Structural Analogs in Advanced Chemical Systems

Within the broad class of fluorinated hydrocarbons, this compound (HFC-254fa) and its structural analogs represent an important subclass. nih.gov The specific arrangement of fluorine atoms in this compound imparts a unique combination of properties that are of interest in various advanced chemical systems. While not as widely studied as some of its isomers, its potential as a building block and a functional material is an area of active investigation.

The significance of fluorinated propanes, in general, is well-established, particularly as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). nist.goveuropa.eu Many fluorinated propane (B168953) derivatives are being explored as next-generation refrigerants, blowing agents, and solvents with lower global warming potentials (GWP). nist.govchemours.com For instance, isomers such as 1,1,1,3,3-pentafluoropropane (B1194520) (R245fa) have been investigated for use in high-temperature vapor-compression systems. nist.govgoogle.com

Structural analogs of this compound, such as other tetrafluoropropene isomers like 1,3,3,3-tetrafluoropropene (HFO-1234ze), are already in use as refrigerants and propellants. nih.govwikipedia.orgresearchgate.net The study of these analogs provides valuable insights into structure-property relationships within the fluorinated propane family, which can guide the development of new materials with specific desired characteristics.

Overview of Key Academic Research Areas Pertaining to this compound Scaffolds

Academic research involving this compound and related scaffolds is multifaceted, though still an emerging field compared to more common fluorinated compounds. Key areas of investigation include:

Synthesis and Functionalization: Developing efficient and selective methods for the synthesis of this compound and its derivatives is a primary research focus. This includes exploring various fluorination and fluoroalkylation strategies. springernature.comcas.cn The functionalization of the tetrafluoropropane backbone to introduce other chemical groups is also crucial for creating new molecules with diverse applications.

Physical and Chemical Properties: A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its potential applications. nih.gov This includes detailed studies of its thermodynamic properties, which are critical for its evaluation as a potential refrigerant or solvent. smolecule.com

Computational and Spectroscopic Studies: Computational modeling and spectroscopic techniques are employed to understand the molecular structure, conformation, and vibrational frequencies of fluorinated propanes. dtic.mil These studies provide a deeper understanding of how the placement of fluorine atoms influences the molecule's behavior.

Applications in Materials Science: Research is ongoing to explore the use of fluorinated propanes in the development of new materials. For example, fluorinated compounds are used to create water-repellent coatings and have been investigated for foaming polymeric scaffolds for tissue engineering. nih.govmdpi.com

Environmental and Regulatory Aspects: As with all fluorinated compounds, their environmental impact, particularly their global warming potential, is a significant area of research and regulatory consideration. europa.eueuropa.eu The development of fluorinated compounds with minimal environmental impact is a key driver in this field. eurovent-certification.com

Data on this compound and Related Compounds

Below are interactive tables summarizing key data for this compound and some of its structural analogs.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄F₄ |

| Molecular Weight | 116.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 66794-30-7 |

| SMILES | C(C(F)F)C(F)F |

Data sourced from PubChem. nih.gov

Table 2: Comparison of Selected Fluorinated Propane and Propene Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application/Research Area |

| 1-Chloro-1,1,3,3-tetrafluoropropane (B13422752) | C₃H₃ClF₄ | Not specified | Refrigerant, solvent, synthesis intermediate smolecule.com |

| 1,1,3,3-Tetrafluoropropan-2-ol | C₃H₄F₄O | Not specified | Solvent, synthesis precursor, enzyme inhibition studies |

| 2,2-Dichloro-1,1,3,3-tetrafluoropropane | C₃H₂Cl₂F₄ | 184.94 | Historically used as a solvent and refrigerant |

| 1,1,1,3,3-Pentafluoropropane (R245fa) | C₃H₃F₅ | Not specified | Refrigerant, foam blowing agent nist.govgoogle.com |

| trans-1,3,3,3-Tetrafluoropropene (R-1234ze(E)) | C₃H₂F₄ | 114.043 | Refrigerant wikipedia.orgresearchgate.net |

| 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane | C₃Cl₄F₄ | 253.838 | Chemical intermediate nist.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c4-2(5)1-3(6)7/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLOJZBMTBIATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985358 | |

| Record name | 1,1,3,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66794-30-7 | |

| Record name | 1,1,3,3-Tetrafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,3-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Molecular Structural Elucidation of 1,1,3,3 Tetrafluoropropane Systems

Vibrational Spectroscopy for Comprehensive Molecular Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman analysis, serves as a fundamental tool for identifying the functional groups and understanding the intramolecular dynamics of 1,1,3,3-tetrafluoropropane. These experimental techniques are often complemented by theoretical calculations to provide a more complete picture of the molecule's vibrational behavior.

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. In the context of fluorinated propanes, characteristic vibrational frequencies can be assigned to specific bond stretches and bends. For instance, the C-F stretching vibrations typically appear in the region of 1100–1000 cm⁻¹. The analysis of the complete vibrational spectra allows for a detailed characterization of the molecule's structure.

Table 1: Selected Vibrational Frequencies for Related Tetrafluoropropenes

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| trans-1,3,3,3-Tetrafluoropropene | C-H stretch | ~3000 | wikipedia.org |

| trans-1,3,3,3-Tetrafluoropropene | C=C stretch | ~1700 | wikipedia.org |

| trans-1,3,3,3-Tetrafluoropropene | C-F stretch | 1100-1300 | wikipedia.org |

To augment experimental findings, theoretical calculations are employed to predict the vibrational spectra of molecules. Anharmonic force field calculations, often using methods like second-order perturbation theory (VPT2), provide a more accurate prediction of fundamental vibrational frequencies compared to simpler harmonic approximations. science.gov These calculations can help in the assignment of complex experimental spectra by accounting for anharmonic effects and potential Fermi or Darling-Dennison resonances. medra.orgacs.org

For complex molecules like tetrafluoropropenes, high-level computational methods such as coupled-cluster theory (e.g., CCSD(T*)-F12c) combined with a full quartic force field can yield highly accurate predictions of vibrational spectra and infrared intensities. medra.org Such theoretical approaches are invaluable for interpreting the spectra of molecules like this compound, where multiple conformers may exist. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of fluorinated compounds. Both ¹H and ¹⁹F NMR provide critical information about the chemical environment of the proton and fluorine nuclei, respectively.

In the ¹H NMR spectrum of a compound like this compound, the protons on the carbon backbone would exhibit splitting patterns due to coupling with adjacent fluorine atoms. Similarly, the ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the 1- and 3-positions, with their chemical shifts and coupling constants providing information about their connectivity and spatial arrangement. For example, in the related compound trans-1,3,3,3-tetrafluoropropene, distinct ¹⁹F NMR signals are observed for the different fluorine environments. google.com

Table 2: Representative NMR Data for a Related Tetrafluoropropene

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| trans-1,3,3,3-Tetrafluoropropene | ¹⁹F (trans isomer) | -61.3 (3F, m), -120.0 (1F, ddq) | J = 77, 15, and 9 | google.com |

| trans-1,3,3,3-Tetrafluoropropene | ¹⁹F (cis isomer) | -58.4 (3F, dd), -110 (1F, ddq) | J = 78, 37, and 16 | google.com |

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns upon ionization. This information is crucial for confirming the molecular formula and for gaining insights into the molecule's structure and bond strengths.

In the electron impact (EI) mass spectrum of this compound, a molecular ion peak would be expected, along with fragment ions resulting from the loss of atoms or groups such as H, F, or CHF₂. The relative intensities of these fragments provide a characteristic fingerprint of the molecule. For the related compound trans-1,3,3,3-tetrafluoropropene, dissociative photoionization studies have identified fragment ions corresponding to the loss of H (m/z 113), F (m/z 95), and CF₂ (m/z 64). nsf.govresearchgate.net

Table 3: Fragmentation Ions of trans-1,3,3,3-Tetrafluoropropene

| Fragment Ion | m/z | Corresponding Neutral Loss | Reference |

| C₃HF₄⁺ | 113 | H | nsf.govresearchgate.net |

| C₃H₂F₃⁺ | 95 | F | nsf.govresearchgate.net |

| C₂H₂F₂ | 64 | CF₂ | nsf.govresearchgate.net |

X-ray and Gas-Phase Diffraction Studies for Structural Conformation

X-ray crystallography and gas-phase electron diffraction (GED) are powerful techniques for determining the precise three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. While X-ray diffraction is used for solid-state samples, GED is employed for gas-phase studies.

For the related compound trans-1,3,3,3-tetrafluoropropene, both single-crystal X-ray diffraction and gas-phase electron diffraction studies have been conducted to determine its molecular structure. researchgate.netwikipedia.orgnih.gov These studies provide detailed information about the conformational preferences of the molecule. Computational studies on the conformational isomerism of 1,1,1,3-tetrafluoropropane (B1351056) reveal the existence of different conformers, with their relative populations depending on the phase (gas or solution). Similar conformational analysis would be essential for a complete understanding of this compound.

Photoelectron Photoion Coincidence Spectroscopy for Ionization and Dissociation Mechanisms

Photoelectron photoion coincidence (PEPICO) spectroscopy is an advanced technique that provides detailed information about the ionization and dissociation dynamics of molecules. By detecting photoelectrons and their corresponding photoions in coincidence, it is possible to study the energy-selected decay of molecular ions.

Studies on trans-1,3,3,3-tetrafluoropropene using imaging PEPICO spectroscopy have determined its adiabatic ionization energy to be 10.91 ± 0.05 eV. nsf.govresearchgate.net The technique also allows for the determination of the appearance energies of fragment ions, providing valuable thermochemical data and insights into the dissociation pathways. nsf.govresearchgate.netresearcher.life For instance, the dissociation of trans-1,3,3,3-tetrafluoropropene involves both direct bond cleavage and rearrangement processes prior to fragmentation. nsf.govresearchgate.net

Microwave Spectroscopy for Rotational Constants and Molecular Geometries

Extensive literature searches for experimental microwave spectroscopy data on this compound did not yield specific studies on this saturated compound. The available research predominantly focuses on its unsaturated analogue, (E)-1,3,3,3-tetrafluoropropene, and other fluorinated propenes. As such, detailed research findings, including rotational constants and molecular geometries determined by microwave spectroscopy for this compound, are not available in the reviewed scientific literature.

Theoretical, or ab initio, calculations are a common method to predict molecular structures and rotational constants, which can guide experimental microwave spectroscopy. However, published computational studies specifically detailing the rotational constants and optimized geometries of the conformers of this compound were not found in the conducted search.

While the search results provide a wealth of information on related fluorinated propenes, this data is not applicable to the saturated this compound system due to fundamental differences in molecular structure, including the presence of a carbon-carbon double bond in the propenes, which significantly alters the molecule's geometry, moments of inertia, and thus its rotational spectrum.

Therefore, without dedicated experimental or theoretical studies on this compound, a detailed analysis of its microwave spectrum, rotational constants, and molecular geometries cannot be provided at this time.

Chemical Reactivity and Mechanistic Investigations of 1,1,3,3 Tetrafluoropropane Analogues

Nucleophilic Substitution Reactivity at Halogenated Carbon Centers

The reactivity of halogenated analogues of 1,1,3,3-tetrafluoropropane in nucleophilic substitution reactions is largely dictated by the nature of the halogen and the structure of the molecule. In compounds containing both fluorine and chlorine, the chlorine atom is typically the site of nucleophilic attack due to the lower bond strength of the C-Cl bond compared to the C-F bond.

For instance, chloro-tetrafluoropropane analogues readily undergo nucleophilic substitution. smolecule.comsmolecule.com The chlorine atom can be displaced by various nucleophiles, such as hydroxide (B78521) ions or alkoxides, to form alcohols or ethers, respectively. smolecule.comvulcanchem.com Amines can also act as nucleophiles, leading to the formation of corresponding fluorinated amines. vulcanchem.com These reactions generally proceed under basic conditions or with strong nucleophiles and may require polar aprotic solvents and elevated temperatures to achieve efficient conversion. smolecule.comvulcanchem.com

The mechanism of these substitutions can be influenced by the substrate structure and reaction conditions, potentially following SN1 or SN2 pathways. The presence of highly electronegative fluorine atoms on adjacent carbons can influence the reactivity of the chlorinated center. smolecule.com Furthermore, nucleophilic substitution is a key step in some synthetic methodologies; for example, the fluorination of 1,1,3,3-tetrachloropropene to produce 1,1,3,3-tetrafluoropropene involves the substitution of chlorine atoms with fluorine using agents like hydrogen fluoride (B91410) (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅).

Table 1: Examples of Nucleophilic Substitution in Tetrafluoropropane Analogues

| Starting Material | Nucleophile/Reagent | Product Type | Reference |

| 1-Chloro-1,1,3,3-tetrafluoropropane (B13422752) | Hydroxide ions / Alkoxides | Alcohols / Ethers | smolecule.comvulcanchem.com |

| 1-Chloro-1,2,2,3-tetrafluoropropane | Amines (NH₃) | Amines | vulcanchem.com |

| 3-Chloro-1,1,1,3-tetrafluoropropane | Strong bases | Substituted products | smolecule.com |

| 1,1,3,3-Tetrachloropropene | Hydrogen Fluoride (HF) / SbCl₅ | 1,1,3,3-Tetrafluoropropene |

Elimination Reactions (Dehydrohalogenation) to Form Unsaturated Fluorinated Compounds

Elimination reactions, specifically dehydrohalogenation, are a prominent feature of the reactivity of this compound analogues, providing a primary route to the synthesis of unsaturated fluorinated compounds (fluoroalkenes). smolecule.comsmolecule.comepo.org This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons.

The process can be achieved through various methods:

Base-Mediated Elimination: Treatment with a strong base is a common method for dehydrohalogenation. Aqueous or alcoholic solutions of potassium hydroxide (KOH) are frequently used to induce the elimination of hydrogen chloride (dehydrochlorination) or hydrogen fluoride (dehydrofluorination). thieme-connect.degoogle.com For example, 1,1,1,3,3-pentafluoropropane (B1194520) can be dehydrofluorinated using KOH to yield 1,3,3,3-tetrafluoropropene (HFO-1234ze). google.com The choice of base and solvent can be critical, and in some cases, a combination like sodium amide with catalytic t-BuOH is employed. oup.com The mechanism often proceeds via an E2 (bimolecular elimination) pathway. smolecule.com

Catalytic Dehydrohalogenation: Gas-phase catalytic dehydrohalogenation is an industrially significant alternative. This process is typically carried out at elevated temperatures (200–600°C) over catalysts. Chromium-based catalysts, such as fluorinated chromium oxide (Cr₂O₃), or catalysts based on iron (e.g., FeCl₃) or activated carbon are effective for these transformations. smolecule.comgoogle.com

The selectivity of the elimination can be influenced by conformational and electronic factors. Studies on related polyfluorinated compounds suggest that while anti-elimination is generally favored, the specific stereochemical outcome (e.g., E vs. Z isomers of the resulting alkene) can depend on the reaction conditions and the structure of the starting material. oup.com

Oxidation Reaction Pathways

The atmospheric fate of fluorinated propanes is largely determined by their oxidation pathways, primarily initiated by hydroxyl (OH) radicals and, to a lesser extent, chlorine (Cl) atoms.

Hydroxyl Radical-Initiated Oxidation Mechanisms

The reaction with hydroxyl radicals is the dominant atmospheric removal process for many hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). x-mol.comrsc.orglzu.edu.cn For fluorinated propane (B168953) analogues, the oxidation mechanism typically begins with the abstraction of a hydrogen atom by the OH radical, forming a fluorinated alkyl radical and a water molecule. x-mol.comlzu.edu.cnresearchgate.net

Quantum chemical studies on compounds like 1,1-dichloro-1,3,3,3-tetrafluoropropane (B1295135) (HCFC-234fb) show that H-atom abstraction from the central carbon atom (-CH₂-) is the major reaction pathway. x-mol.comrsc.org The resulting radical (e.g., CF₃ĊHCFCl₂) then reacts with atmospheric oxygen (O₂) to form a peroxy radical. x-mol.comresearchgate.net Subsequent reactions of this peroxy radical with species like nitric oxide (NO) or other peroxy radicals lead to the formation of an alkoxy radical, which can then decompose or isomerize, ultimately yielding smaller, stable products such as trifluoroacetyl fluoride (CF₃C(O)F) and formyl chloride (HC(O)Cl). researchgate.net

Table 2: OH Radical Reaction Rate Constants for Selected Fluorinated Propanes and Propenes

| Compound | Rate Constant (k_OH) at 298 K(cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| CF₃CH₂CFCl₂ (HCFC-234fb) | 3.89 × 10⁻¹⁵ | Quantum Calculation | x-mol.comrsc.org |

| CF₂=CF–CH₂F | 9.27 × 10⁻¹³ | Quantum Calculation (VTST) | acs.org |

| CF₃CF=CH₂ | (1.12 ± 0.09) × 10⁻¹² | Flash Photolysis | acs.org |

Reactions with Chlorine Atoms and Other Oxidizing Species

While less significant than OH radicals in the global troposphere, chlorine atoms can also contribute to the degradation of fluorinated propanes, particularly in marine or polluted environments where Cl atom concentrations are higher. x-mol.comrsc.org The mechanism is analogous to that of OH-initiated oxidation, involving the abstraction of a hydrogen atom to form an alkyl radical. x-mol.comlzu.edu.cn

However, the rate coefficients for reactions with Cl atoms are typically much lower than those for reactions with OH radicals. For example, the calculated rate constant for the reaction of HCFC-234fb with Cl atoms at 298 K is 2.54 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, which is two orders of magnitude smaller than its rate constant with OH radicals. x-mol.comrsc.org This indicates that the atmospheric lifetime of such compounds is predominantly controlled by their reaction with hydroxyl radicals. rsc.org

Oxidation of unsaturated fluoropropenes by Cl atoms also occurs, proceeding primarily via addition to the double bond. researchgate.net The subsequent degradation of the resulting radical can lead to products like formyl chloride (HC(O)Cl) and trifluoroacetyl fluoride (CF₃C(O)F). researchgate.net

Isomerization Mechanisms and Catalytic Influences

Isomerization, the process of rearranging a molecule's structure into one of its isomers, is a key reaction for producing specific branched or unsaturated fluorinated compounds from more readily available starting materials. wikipedia.orgpressbooks.pub

Acid-Base Catalyzed Isomerization Processes

Both acid and base catalysis can be employed to facilitate the isomerization of fluorinated propane analogues and their derivatives.

Acid Catalysis: Lewis acids are effective catalysts for isomerization. For example, 2,3,3,3-tetrachloropropene can be isomerized to 1,1,2,3-tetrachloropropene in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). epo.org This type of allylic rearrangement is crucial in multi-step syntheses. epo.org The isomerization of alkanes can also be achieved using catalysts such as platinum, often promoted with halogens, to convert straight-chain alkanes into more valuable branched isomers. wikipedia.orgosti.gov

Base Catalysis: Isomerization can also be induced by basic sites on a catalyst's surface. A notable example is the isomerization of trans-1,3,3,3-tetrafluoropropene (HFO-1234ze(E)) to its cis isomer (HFO-1234ze(Z)). acs.org This reaction can be catalyzed by alkaline earth metal fluorides (e.g., MgF₂, CaF₂, BaF₂). acs.org Studies have shown that Brønsted basic sites (F⁻) on the catalyst surface play a key role. acs.org The mechanism involves the interaction of the fluoroalkene with the catalyst's acid-base pair sites, leading to the formation and desorption of the target isomer. acs.org However, stronger basicity can sometimes promote side reactions like dehydrofluorination. acs.org

Addition Reactions with Various Substrates (e.g., Trichlorosilane (B8805176), Hydrogen Halides)

Analogues of this compound, particularly unsaturated ones, can undergo addition reactions with a variety of substrates. The reactivity in these additions is significantly influenced by the fluorine substitution pattern.

Addition of Hydrogen Halides: The addition of hydrogen halides (HX) to unsymmetrical alkenes, including fluorinated propenes, is a classic example of electrophilic addition. The regioselectivity of this reaction is often governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the most existing hydrogen atoms. chemguide.co.uklibretexts.org The stability of the intermediate carbocation is a key factor; a more substituted carbocation is more stable and forms preferentially. chemguide.co.uk

The rate of reaction with hydrogen halides increases in the order HF < HCl < HBr < HI. libretexts.org This trend is attributed to the decreasing bond strength of the H-X bond as the halogen atom increases in size, making the bond easier to break. chemguide.co.uklibretexts.org For fluorinated alkenes, the high electronegativity of fluorine can influence the electron density of the double bond and the stability of the carbocation intermediate, thereby affecting both the rate and regioselectivity of the addition. In some cases, particularly with hydrogen bromide, the presence of peroxides can lead to "abnormal" or anti-Markovnikov addition via a free-radical mechanism.

Addition of Trichlorosilane: The addition of trichlorosilane (HSiCl₃) to alkenes, known as hydrosilylation, is another important reaction. This reaction can be catalyzed by various methods, including the use of Lewis bases. For instance, the dehydrohalogenative coupling of organic halides with hydrochlorosilanes can be achieved in the presence of a Lewis base catalyst. google.com While specific studies on this compound analogues were not found, the general principles of hydrosilylation suggest that unsaturated analogues would react with trichlorosilane, likely requiring a catalyst to facilitate the addition across the double bond. The reaction conditions and the nature of the catalyst would be critical in determining the efficiency and outcome of such a reaction.

The table below presents a summary of addition reactions for related compounds.

| Reactant | Substrate | Product(s) | Conditions/Mechanism |

| Propene | Hydrogen Bromide | 2-Bromopropane | Electrophilic addition (Markovnikov) chemguide.co.uk |

| Propene | Hydrogen Bromide with Peroxides | 1-Bromopropane | Free-radical addition (anti-Markovnikov) |

| Allyl Bromide | Trichlorosilane | Allyltrichlorosilane | Lewis base catalyst (e.g., triphenylphosphine) google.com |

| Ethene | Hydrogen Chloride | Chloroethane | Electrophilic addition libretexts.org |

Unimolecular Decomposition and Thermal Dissociation Pathways

The thermal stability and decomposition pathways of fluorinated propanes are of significant interest due to their applications and environmental impact. Unimolecular decomposition of these compounds often involves the elimination of hydrogen fluoride (HF) or the cleavage of C-C or C-F bonds.

Studies on the thermal decomposition of related fluorinated propenes, such as trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene, have shown that these compounds can decompose to produce radicals like HCl, ∙CF₃, and ∙CF₂ which are effective in fire suppression. researchgate.net The thermal decomposition of 2,3,3,3- and trans-1,3,3,3-tetrafluoropropenes has been investigated using shock waves, with the primary reaction pathway being the production of HF. researchgate.net

The dissociative photoionization of trans-1,3,3,3-tetrafluoropropene has been studied, revealing multiple dissociation channels, including H-loss, F-loss, and CF₂-loss, some of which involve rearrangement prior to dissociation. nsf.gov Computational studies, often employing RRKM theory, are used to model the kinetics of these decomposition reactions. For example, the decomposition of the CF₃CFHO radical has been modeled to understand the competition between unimolecular decomposition and reaction with oxygen. wiley-vch.de These studies highlight that decomposition can occur through various channels, with the dominant pathway depending on factors like temperature, pressure, and the internal energy of the molecule. wiley-vch.de

The pyrolysis of fluorinated compounds can be complex. For instance, the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) results in the formation of HF, isomers, macromolecular products, and coke, with HF concentration increasing with temperature. scispace.com The mechanism of HF formation in such systems is often explored through DFT simulations, which can identify pathways like intramolecular elimination and abstraction reactions. scispace.com

The following table summarizes key decomposition pathways for related fluorinated compounds.

| Compound | Decomposition Products | Conditions/Observations |

| trans-1-Chloro-3,3,3-trifluoropropene | HCl, ∙CF₃, ∙CF₂ | Thermal decomposition, relevant to fire suppression researchgate.net |

| trans-1,3,3,3-Tetrafluoropropene | CF₂CHCF₂ (H-loss), CFHCHCF₂ (F-loss), CH₂=CF₂ (CF₂-loss) | Dissociative photoionization, involves rearrangements nsf.gov |

| 1,1,1,4,4,4-Hexafluoro-2-butene | HF, isomers, macromolecular products, coke | Pyrolysis, HF concentration increases with temperature scispace.com |

| CF₃CFHO radical | CF₃COF, HF, CO | Competition between decomposition and reaction with O₂ wiley-vch.de |

Cycloaddition Reactions of Fluorinated Allene (B1206475) Derivatives

Fluorinated allenes, which are structural isomers of fluorinated propyne (B1212725) derivatives and conceptually related to analogues of this compound, are versatile building blocks in organic synthesis, particularly in cycloaddition reactions. The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions.

One of the key reaction types for fluorinated allenes is the [3+2] cycloaddition. For example, 1,1-difluoroallenes can undergo a regioselective [2+3] cycloaddition with nitrile oxides and imine oxides in the presence of a gold catalyst to form fluorinated isoxazolines and isoxazolidines. nih.gov These products can be further transformed into 5-fluoroisoxazoles. nih.gov DFT studies have been instrumental in understanding the mechanism and regioselectivity of such reactions, for instance, in the reaction between a nitrone and a 1-sulphonyl-1-trifluoromethylallene, where the polar nature and the electronic effects of the substituents dictate the outcome. bohrium.com

Fluorinated allenes also participate in [2+2] and [4+2] cycloaddition reactions. colab.wsacs.org The dimerization of allene to form 1,2-dimethylenecyclobutane is believed to proceed through diradical intermediates, a pathway supported by computational studies. colab.ws In transition-metal-catalyzed [2+2+2] cycloadditions, allenes can react with various partners like alkynes and isocyanates to construct complex cyclic and polycyclic systems. rsc.org The regioselectivity in these reactions is often controlled by steric and electronic factors of the allene and the other reacting components. rsc.org For instance, in reactions with 1,3-disubstituted allenes bearing an electron-withdrawing group, the reaction can be highly chemoselective, occurring at the double bond not conjugated with the electron-withdrawing group. rsc.org

The table below highlights some examples of cycloaddition reactions involving fluorinated allene derivatives.

| Allene Derivative | Reaction Partner(s) | Product Type | Catalyst/Conditions |

| 1,1-Difluoroallenes | Nitrile Oxides, Imine Oxides | Fluorinated Isoxazolines/Isoxazolidines | AuCl catalyst nih.gov |

| 1-Sulphonyl-1-trifluoromethylallene | N-methylphenylnitrone | Isoxazolidine derivative | [3+2] cycloaddition, meta-regioselective bohrium.com |

| General Allenes | Alkynes, Arynes | Benzene derivatives, Tricyclic compounds | Ni or Pd catalyst, [2+2+2] cycloaddition rsc.org |

| Alkyl terminal allenes | Aryl isocyanates | Pyridine-containing scaffolds | [2+2+2] cycloaddition rsc.org |

Theoretical and Computational Chemistry Approaches to 1,1,3,3 Tetrafluoropropane Structures

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and thermochemical properties of 1,1,3,3-tetrafluoropropane. These methods solve approximations of the Schrödinger equation to yield detailed information about the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for exploring molecular geometries, vibrational frequencies, and relative energies of different isomers and conformers.

For fluorinated propanes, DFT methods are instrumental in identifying stable structures and predicting electronic properties. In a computational study of the isomeric 1,1,1,3-tetrafluoropropane (B1351056), DFT calculations revealed the existence of three primary conformers arising from rotations around the carbon-carbon single bonds: gauche-gauche (gg), anti-gauche (ag), and anti-anti (aa). A similar approach applied to this compound would identify its preferred conformations and their relative stabilities.

DFT calculations also provide insights into the thermodynamic stability of isomers. For instance, theoretical studies have shown that 1,1,1,3-tetrafluoropropane is approximately 4.2 kcal/mol more stable than this compound, a difference attributed to factors like fluorine-fluorine repulsion. Furthermore, DFT can be used to calculate key electronic properties, such as the molecular dipole moment, which influences intermolecular interactions and bulk physical properties.

For calculations requiring very high accuracy, particularly for energetics, coupled cluster (CC) methods are the gold standard. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is renowned for its ability to produce energies close to experimental accuracy for small to medium-sized molecules.

While computationally intensive, CCSD(T) is often used to refine the energies of structures initially optimized with a less expensive method like DFT or Møller-Plesset perturbation theory (MP2). rsc.org This dual-level approach provides a robust pathway to obtaining highly reliable equilibrium structures and reaction barrier heights. For example, the equilibrium structures of propane (B168953) and its fluorinated analogue, 2,2-difluoropropane, have been precisely computed at the CCSD(T) level with large basis sets to achieve sub-picometer precision in bond lengths. mdpi.comresearchgate.net This level of theory is essential for benchmarking experimental data and for building a fundamental understanding of how fluorination impacts molecular geometry.

The table below illustrates typical structural parameters for propane and a related difluorinated isomer calculated at a high level of theory, showcasing the precision achievable. A similar application to this compound would precisely define its geometry.

Table 1: Comparison of Ab Initio Calculated Bond Lengths and Angles

| Parameter | Propane | 2,2-Difluoropropane |

|---|---|---|

| C–C bond (Å) | 1.5221 | 1.5143 |

| C–F bond (Å) | N/A | 1.3691 |

| CCC angle (°) | 112.35 | 115.89 |

Data sourced from high-level CCSD(T) calculations.

Composite ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods, are designed to achieve high accuracy in thermochemical data, such as enthalpies of formation (ΔHf°), entropies (S°), and heat capacities (Cp). acs.org These methods combine results from a series of calculations with varying levels of theory and basis sets to extrapolate to the exact, full configuration interaction, complete basis set limit.

For instance, the G2MP2 method has been successfully used to estimate the enthalpies of formation for a range of fluorinated propanes by employing isodesmic reactions. acs.org This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction. Similarly, the G4 composite method has been applied to determine the heat of formation of related unsaturated compounds like trans-1,3,3,3-tetrafluoropropene. nsf.gov The application of these methods to this compound is crucial for obtaining reliable thermochemical data essential for modeling its behavior in various environments.

Table 2: Calculated Enthalpies of Formation for Select Fluorinated Propanes using G2MP2

| Compound | ΔHf°₂₉₈ (kcal/mol) |

|---|---|

| 1-Fluoropropane | -67.37 |

| 1,1-Difluoropropane | -123.66 |

| 1,1,1-Trifluoropropane | -183.09 |

| 1,1,2,2-Tetrafluoropropane | -216.38 |

| 1,1,1,2-Tetrafluoropropane | -221.57 |

Data from a study on fluorinated propanes. acs.org

High-Level Coupled Cluster Methods (e.g., CCSD(T))

Potential Energy Surface Mapping and Conformational Analysis

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Mapping the PES is crucial for understanding a molecule's conformational preferences, rotational dynamics, and reaction pathways. For this compound, the key degrees of freedom involve the rotation around the two C-C single bonds.

By systematically changing the dihedral angles associated with these rotations, a PES can be generated. This surface reveals the locations of energy minima, which correspond to stable conformers, and the energy barriers (saddle points) that separate them, which correspond to transition states for rotation. researchgate.net Due to the two CHF₂ groups, this compound is expected to exhibit several stable conformers, analogous to the gauche and anti forms found in other alkanes.

Computational methods like DFT are well-suited for scanning the PES to locate these stationary points. The relative energies of the conformers and the heights of the rotational barriers determine the conformational populations at a given temperature and the rates of interconversion. This information is vital for accurately calculating thermodynamic properties, as these must be averaged over the different accessible conformations. acs.org

Reaction Kinetics and Thermodynamic Aspect Modeling

Computational chemistry is a powerful tool for modeling the kinetics and thermodynamics of chemical reactions, such as the atmospheric degradation of this compound. This often involves reactions with radicals like hydroxyl (•OH).

To calculate the rate at which a chemical reaction occurs, Transition State Theory (TST) is commonly employed. For reactions involving radicals, which often have low or no energy barriers, Variational Transition State Theory (VTST) provides a more robust framework. acs.org VTST improves upon conventional TST by locating the transition state not at the saddle point of the PES, but at the point along the reaction path that minimizes the rate of reaction, thereby accounting for the dynamic "bottleneck" more accurately.

The calculation of rate coefficients for reactions of hydrofluoroolefins (HFOs) with •OH radicals has been successfully performed using Canonical Variational Transition State Theory (CVT). acs.orgcolab.ws These studies often find that the dominant reaction pathways are the addition of the •OH radical across the double bond. For a saturated compound like this compound, the primary atmospheric reaction would be H-atom abstraction from either the central CH₂ group or one of the two CHF₂ groups.

These calculations must also account for quantum mechanical tunneling, where a particle can pass through an energy barrier instead of going over it. This is particularly important for reactions involving the transfer of light particles like hydrogen atoms. The Small-Curvature Tunneling (SCT) correction is often incorporated into CVT calculations to provide more accurate rate coefficients, especially at lower temperatures. colab.ws Such theoretical kinetic studies are essential for predicting the atmospheric lifetime and environmental impact of fluorinated compounds.

Mechanistic Studies through Molecular Dynamics Simulations

Detailed mechanistic studies employing molecular dynamics (MD) simulations specifically for this compound (HFC-254fa) are not extensively documented in publicly available scientific literature. However, MD simulations represent a powerful theoretical tool for investigating the behavior of fluorinated propanes at the atomic level. This approach models the time evolution of a system of interacting atoms or molecules, providing insights into dynamic processes such as reaction mechanisms, conformational changes, and solvent effects.

For related fluorinated and chlorinated hydrocarbons, MD simulations, particularly those using reactive force fields (ReaxFF), have been employed to study complex processes like combustion and pyrolysis. scispace.com For instance, simulations can reveal the initial steps of thermal decomposition, the formation of various radical species, and the subsequent reaction pathways leading to final products. While not specific to this compound, these studies establish a methodological framework for how its reactivity could be investigated.

In the context of its synthesis, such as the fluorination of chlorinated propane precursors, MD simulations could model the interactions between the substrate and the fluorinating agent (e.g., hydrogen fluoride) in the presence of a catalyst. These simulations can help elucidate the role of solvent effects and the clustering behavior of molecules, which can influence reaction kinetics and regioselectivity.

A hypothetical molecular dynamics simulation setup to study the thermal decomposition of this compound might involve the parameters outlined in the table below.

Table 1: Illustrative Parameters for a Hypothetical MD Simulation of this compound

| Parameter | Description | Example Value |

| System Composition | Number of this compound molecules | 500 |

| Force Field | Describes the potential energy of the system | ReaxFF or a specific quantum mechanically derived force field |

| Ensemble | Thermodynamic variables held constant | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature Range | Simulated temperatures to study thermal effects | 500 K - 3000 K |

| Pressure | Simulation pressure | 1 atm |

| Simulation Time | Total duration of the simulation | 1-10 nanoseconds |

| Time Step | Integration time step for the equations of motion | 0.1 - 1.0 femtoseconds |

Computational Studies on Structure-Reactivity Relationships (SAR)

Computational studies focusing on the structure-activity relationships (SAR) of this compound are scarce. However, the principles of SAR are routinely applied to families of related compounds to understand how variations in molecular structure affect chemical reactivity and physical properties. For fluoropropanes, key structural features influencing reactivity include the number and position of fluorine atoms, which alter the electronic environment and steric hindrance within the molecule.

A comparative computational study on fluoropropane isomers has highlighted differences in thermodynamic stability. For instance, 1,1,1,3-tetrafluoropropane is calculated to be more stable than this compound. This difference is attributed to reduced fluorine-fluorine repulsion in the 1,1,1,3-isomer compared to the 1,1,3,3-isomer where two fluorine atoms are attached to both the first and third carbon atoms.

Table 2: Comparative Physicochemical Properties of Tetrafluoropropane Isomers

| Property | This compound | 1,1,1,3-Tetrafluoropropane |

| Molecular Formula | C₃H₄F₄ | C₃H₄F₄ |

| Boiling Point | 11.5 °C | 13.2 °C |

| Thermodynamic Stability | Less stable | More stable by 4.2 kcal/mol |

| Structural Feature | Fluorines on C1 and C3 (CHF₂-CH₂-CHF₂) | Fluorines on C1 and C3 (CF₃-CH₂-CH₂F) |

These computational comparisons are crucial for SAR, as they help correlate structural arrangement with macroscopic properties. For example, the arrangement of fluorine atoms affects the molecule's dipole moment, which in turn influences intermolecular forces and properties like boiling point. Such studies, even when not directly investigating a reaction, provide fundamental data for predicting the reactivity and behavior of this compound in various applications.

Environmental Chemistry: Atmospheric Degradation Mechanisms and Product Formation

Tropospheric Oxidation Processes with Hydroxyl Radicals

The principal removal mechanism for many organic compounds in the troposphere is oxidation by hydroxyl (OH) radicals. ed.ac.uk These highly reactive species initiate the degradation of HFC-254fb, playing a crucial role in its atmospheric persistence. ed.ac.ukniwa.co.nz The local abundance of OH is influenced by factors such as the levels of NOx, CO, methane, other hydrocarbons, ozone, water vapor, and the intensity of solar UV radiation. ipcc.ch

The reaction between HFC-254fb and OH radicals proceeds through H-atom abstraction, a key step in numerous oxidation reactions. academie-sciences.fr In this process, the OH radical removes a hydrogen atom from the HFC-254fb molecule, leading to the formation of a fluoroalkyl radical and a water molecule. ed.ac.ukacademie-sciences.fr This homolytic C-H bond cleavage is a one-electron oxidation of the carbon atom and involves hydrogen-atom transfer (HAT). academie-sciences.fr

The initially formed radical can then undergo further reactions. For instance, in the presence of oxygen, it can form a peroxy radical (RO2), which can then react with nitric oxide (NO) to produce nitrogen dioxide (NO2) and an alkoxy radical (RO). ed.ac.uk

Kinetic studies are essential for understanding the rate at which HFC-254fb reacts with OH radicals in the atmosphere. The rate coefficients for these reactions are temperature-dependent, a factor that significantly influences the atmospheric lifetime of the compound. noaa.gov For less reactive halocarbons, the oxidation process is concentrated closer to the Earth's surface, and their lifetimes can extend to several years. noaa.gov

Structure-activity relationships (SARs) are employed to estimate temperature-dependent OH reaction rate coefficients. acs.orgrsc.org These models provide crucial kinetic information when experimental data are limited. rsc.org For haloalkenes, the degree and type of halogenation significantly affect their reactivity with the OH radical. acs.org

A study using the pulsed-laser photolysis–laser-induced fluorescence technique determined the Arrhenius expression for the reaction of OH with 1,1,3,3-tetrafluoropropene as k(T) = (7.46 ± 0.34) × 10–13 exp[(365 ± 12)/T] over a temperature range of 212 to 373 K. acs.orgresearchgate.net

Table 1: Temperature-Dependent Reaction Rate Coefficients for HFC-254fb with OH Radicals

| Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| 212 - 373 | (7.46 ± 0.34) × 10⁻¹³ exp[(365 ± 12)/T] | acs.orgresearchgate.net |

Pathways of H-Atom Abstraction and Radical Addition

Reactions with Other Atmospheric Species (e.g., Chlorine Atoms, Ozone)

The reaction of HFCs with ozone (O3) is generally very slow and not considered a major atmospheric sink. researchgate.net

Identification and Characterization of Atmospheric Degradation Products (e.g., Fluoroacetaldehyde, Trifluoroacetic Acid, Carbonyl Difluoride)

The atmospheric degradation of HFCs and related compounds leads to the formation of a variety of products. For hydrofluoroolefins (HFOs) that contain a CF3CH= group, trifluoroacetaldehyde (B10831) (CF3CHO) is a key intermediate product. fluorocarbons.org This intermediate can then be further oxidized.

One of the major and most persistent degradation products of many fluorinated compounds is trifluoroacetic acid (TFA). nasa.govacs.orgunep.orgoeko.de TFA is highly soluble and persists in aquatic environments. nasa.govacs.org The atmospheric degradation of some HFOs can lead to a nearly 100% yield of TFF (trifluoroacetyl fluoride), which rapidly hydrolyzes to TFA in the presence of water. acs.org

Other potential degradation products include carbonyl difluoride (COF2), which can hydrolyze to form carbon dioxide and hydrogen fluoride (B91410). fluorocarbons.org The specific products formed depend on the structure of the parent compound and the atmospheric conditions.

Photolysis, or the breakdown of molecules by sunlight, is another important degradation pathway for some of the intermediate products formed during the oxidation of HFCs. nih.govmdpi.com For example, trifluoroacetaldehyde (CF3CHO) can be removed from the troposphere through photolysis, which leads to the formation of CO2 and HF as final breakdown products. fluorocarbons.org The photolysis of CF3CHO primarily proceeds via C-C bond scission and does not significantly produce trifluoromethane (B1200692) (CF3H). fluorocarbons.org

The atmospheric lifetime of CF3CHO with respect to photolysis has been estimated to be around 13 ± 4 days. rsc.org

Global and Regional Chemical Transport Modeling of Atmospheric Constituents

Global and regional chemical transport models (CTMs) are used to simulate the atmospheric distribution, transport, and deposition of chemical species. nasa.govgatech.educopernicus.orgresearchgate.net These models incorporate meteorological data, emissions inventories, and chemical reaction mechanisms to predict the concentrations of compounds like HFCs and their degradation products on various spatial and temporal scales. nasa.govgatech.edu

For example, a global three-dimensional CTM has been used to assess the environmental impact of HFO-1234yf, a compound that degrades to TFA. nasa.govacs.orggatech.edu Such models can track the transport of emissions from different regions and assess their regional and inter-regional impacts. gatech.edu Modeling studies have shown that TFA deposition is influenced by emissions within the same region and that precipitation rates strongly affect TFA concentrations in rainwater. nasa.gov

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as Chemical Intermediates in Specialty Fluorinated Compound Synthesis

1,1,3,3-Tetrafluoropropane serves as a crucial building block in the synthesis of a variety of specialty fluorinated compounds. Its reactivity allows for the introduction of fluorine-containing moieties into larger molecules, thereby imparting unique properties such as enhanced stability, altered reactivity, and specific biological activities.

Synthesis of Fluorinated Alcohols and Epoxides

A significant application of fluorinated propenes, derived from compounds like this compound, is in the synthesis of fluorinated alcohols and epoxides. For instance, 1,3,3,3-tetrafluoropropene (HFO-1234ze) can be oxidized to form 2,3-epoxy-1,1,1,3-tetrafluoropropane. This epoxide intermediate can then undergo a ring-opening reaction, often catalyzed by an acid, to produce fluorinated alcohols. google.comgoogle.comjustia.com A common method involves reacting the epoxide with a nucleophilic fluorinating agent like hydrogen fluoride (B91410) (HF) or Olah's reagent (a complex of HF with pyridine). google.comgoogle.comjustia.com This process is a key route to producing partially fluorinated alcohols with specific arrangements of fluorine atoms.

Synthesis of Fluorinated Silanes and Olefins

Research has explored the use of fluorinated olefins, which can be synthesized from precursors like this compound, in the preparation of fluorinated silanes. colab.ws These reactions often involve the activation of carbon-fluorine bonds. d-nb.info For example, the chlorodefluorination of 1,3,3,3-tetrafluoropropene using chlorotriethylsilane (B140506) (ClSiEt3) in the presence of an aluminum fluoride catalyst can yield chlorinated and further functionalized olefins. d-nb.info This demonstrates the potential to convert tetrafluoropropenes into a range of other valuable fluorinated and silylated molecules. The synthesis of functionalized fluoroalkyl and alkenyl silanes is an area of active research, with applications in various fields. colab.ws

Precursors for Fluorinated Polymers and Oligomers (from telomerization)

Fluorinated olefins derived from tetrafluoropropanes are important monomers in the production of fluoropolymers and oligomers through a process called telomerization. icgm.frnih.gov Telomerization is a polymerization reaction where a "telogen" (a chain transfer agent) reacts with one or more "taxogens" (monomers) to form low molecular weight polymers, or telomers. google.com These fluorinated telomers and polymers are valued for their potential use as lubricants, plasticizers, and chemical intermediates. google.com The inclusion of monomers like 1,3,3,3-tetrafluoropropene can influence the properties of the resulting polymers, such as in the creation of elastomers with low glass transition temperatures. acs.org

Chemical Design for Water-Repellent Coatings and Textile Treatments

The principles of using fluorinated compounds to create water-repellent surfaces are well-established. While direct application data for this compound in commercial coatings is limited in the search results, the synthesis of fluorinated compounds is a key step in producing materials for such applications. logitech.com Per- and polyfluoroalkyl substances (PFAS) are known for their use in stain and water-resistant materials. logitech.com The synthesis pathways involving fluorinated intermediates, such as those derived from tetrafluoropropanes, contribute to the development of advanced coatings and textile treatments. These treatments create low-surface-energy films that repel water and oils.

Exploration as Solvents in Specialized Organic Reactions

Hydrofluorocarbons, including isomers and derivatives of tetrafluoropropane, have been investigated for their utility as solvents in various chemical processes. smolecule.com Their unique properties, such as low volatility and high thermal stability, make them suitable for specific applications in organic synthesis and industrial cleaning. smolecule.com For example, 1-chloro-1,1,3,3-tetrafluoropropane (B13422752) is noted for its use as a solvent. smolecule.com The solubility characteristics of fluorinated compounds can be advantageous in reactions where traditional solvents are not effective or desirable. Research into the solvation properties of related compounds like 2,3,3,3-tetrafluoropropene (B1223342) (R1234yf) has shown it to be a viable, though less potent, solvent for certain biopharmaceuticals compared to other hydrofluorocarbons, but with increased selectivity. acs.org

Research into Advanced Functional Fluids and Components (focused on chemical formulation and behavior)

There is ongoing research into the use of tetrafluoropropene isomers as components in advanced functional fluids, particularly in the realm of refrigerants and lubricants. google.comwikipedia.orgresearchgate.net For instance, trans-1,3,3,3-tetrafluoropropene has been studied in refrigerant-oil mixtures, which are crucial for the operation of heat pumps and refrigeration systems. google.com The stability and phase behavior of these fluids are critical areas of investigation. acs.org Furthermore, fluorinated ethers derived from tetrafluoro-compounds are being explored as high-voltage solvents in lithium-ion batteries, where their oxidative stability is a key advantage. researchgate.net

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 1,1,3,3-Tetrafluoropropane Chemical Systems

The current academic knowledge of this compound is foundational, primarily consisting of its structural and basic physicochemical properties. Systematically identified by the CAS Number 66794-30-7, its molecular structure features a central methylene (B1212753) group (CH₂) flanked by two difluoromethyl groups (CHF₂). nih.gov This symmetrical arrangement dictates its chemical behavior and physical properties.

Computational models and basic property data are available, providing a starting point for understanding its molecular characteristics. nih.gov However, unlike its more commercially prevalent isomers, detailed experimental and theoretical studies on its conformational analysis, electronic structure, and intermolecular interactions are not widely published. The academic literature on related hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) suggests that the reactivity of this compound would be dominated by the C-H and C-F bonds, but specific reaction kinetics and mechanisms remain largely unexplored. nsf.gov The primary source of information is chemical databases that list computed properties. nih.gov

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄F₄ | PubChem |

| Molecular Weight | 116.06 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 66794-30-7 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| XLogP3-AA (LogP) | 2.3 | PubChem |

Data sourced from the PubChem database and computed by various methods. nih.gov

Identification of Critical Research Gaps in Chemical Reactivity and Advanced Synthesis

The most significant research gap for this compound is the near-complete absence of empirical data on its chemical reactivity. While extensive studies detail the decomposition, atmospheric fate, and reaction kinetics of isomers like HFO-1234ze, similar investigations for HFC-254fa are absent from the current literature. nsf.govacs.orgrsc.org This lack of knowledge prevents a thorough assessment of its potential applications and environmental impact.

Specific research gaps include:

Reaction Kinetics and Mechanisms: There is no published data on the kinetics of its reactions, such as dehydrofluorination, oxidation, or radical substitution. Understanding these pathways is crucial for predicting its stability and potential for chemical transformations.

Atmospheric Chemistry: The atmospheric lifetime, global warming potential (GWP), and ozone depletion potential (ODP) of this compound have not been experimentally determined or rigorously modeled, unlike its HFO counterparts which are designed for low GWP. nsf.gov

Advanced Synthesis Routes: While general methods for synthesizing fluoropropanes involve the fluorination of chlorinated precursors, specific, high-yield, and selective synthesis routes for this compound are not well-documented. Research into catalytic processes that could efficiently produce this specific isomer from readily available feedstocks is needed. For instance, the synthesis of related compounds often involves multi-step processes starting from chlorinated propanes or propenes, but optimization for the 1,1,3,3-isomer is a clear gap.

Prospective Avenues for Future Theoretical and Experimental Investigations

To address the existing knowledge gaps, a concerted effort combining theoretical and experimental approaches is required. Future investigations should prioritize building a fundamental understanding of the molecule's behavior.

Theoretical Investigations:

Quantum Chemical Calculations: High-level computational studies, such as Density Functional Theory (DFT), should be employed to model the conformational landscape, vibrational frequencies, and bond dissociation energies of this compound. This would parallel the detailed computational work done on its isomers and provide predictive insights into its reactivity.

Reaction Pathway Modeling: Theoretical modeling of potential reaction pathways, including thermal decomposition and reactions with atmospheric radicals (e.g., OH), would provide initial estimates of its stability and environmental footprint. nsf.govrsc.org

Experimental Investigations:

Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques, including detailed NMR and infrared spectroscopy, would confirm the theoretical structural models and provide a benchmark for future studies.

Thermophysical Property Measurement: Experimental determination of key thermophysical properties (e.g., boiling point, vapor pressure, critical parameters) is essential. The lack of such data hinders its evaluation for applications like heat transfer, where data for other HFOs is actively being gathered. acs.org

Selective Synthesis: Research into catalytic systems for the selective synthesis of this compound is a critical first step. This could involve exploring fluorination catalysts that favor the formation of the CHF₂ group over CF₃ or CHF groups from polychlorinated feedstocks. mdpi.com

Potential for Novel Chemical Transformations and Functional Material Development

Despite the limited data, the unique structure of this compound suggests potential for novel chemical applications that may differ from its isomers. Its symmetrical structure and the reactivity of the two CHF₂ groups could be leveraged for specialized applications.

Novel Chemical Transformations:

Dehydrofluorination: Controlled dehydrofluorination could potentially yield novel, highly fluorinated dienes or allenes, which are valuable and reactive monomers for polymerization. The symmetrical nature of the starting material could offer unique selectivity in these elimination reactions.

C-H Functionalization: The protons on the terminal carbons are activated by the adjacent fluorine atoms, making them potential sites for metalation followed by functionalization. This could open pathways to creating complex fluorinated molecules that are difficult to synthesize by other means.

Functional Material Development:

Polymer Synthesis: As a monomer or a precursor to monomers, this compound could be used to develop fluoropolymers. These materials could possess unique properties, such as high thermal stability and chemical resistance, making them suitable for specialized coatings, membranes, or elastomers. vulcanchem.com

Specialty Solvents: The polarity and hydrogen-bond-donating capability of the CHF₂ groups suggest it could be investigated as a specialty solvent for fluorinated systems or in applications requiring specific solvency characteristics, similar to other hydrofluorocarbons.

Building Block for Fine Chemicals: Its structure could serve as a unique C3 building block for the synthesis of fluorinated pharmaceuticals or agrochemicals, where the introduction of CHF₂ groups is known to modulate biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,3,3-Tetrafluoropropane, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis typically involves gas-phase hydrofluorination or dehydrofluorination of chlorinated precursors. For example, trans-1,3,3,3-tetrafluoropropene can be synthesized via catalytic dehydrochlorination of 3-chloro-1,1,1,3-tetrafluoropropane using solid catalysts like chromium-based systems . Optimization requires monitoring parameters such as temperature (200–400°C), catalyst loading, and HCl/HF ratios. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical for tracking reaction progress and intermediate separation .

Q. How can researchers characterize the purity and structural isomerism of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (114.041 g/mol) and isotopic patterns . Infrared (IR) spectroscopy identifies C-F stretching vibrations (~1100–1250 cm⁻¹). For isomer differentiation, employ gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-WAX) to resolve cis/trans configurations . Cross-reference with ChemSpider (ID: 10323104) and PubChem entries for spectral validation .

Q. What are the known toxicity profiles of this compound, and how do they compare to structurally similar compounds?

- Methodological Answer : Toxicity studies suggest higher fluorine content reduces acute toxicity compared to chlorinated analogs. For example, brominated analogs like 3-bromo-1,1,2,2-tetrafluoropropane have reported LD₅₀ values <2%, while fluorinated variants show lower bioaccumulation potential . Use in vitro assays (e.g., Ames test) to assess mutagenicity and OECD guidelines for ecotoxicity profiling .

Advanced Research Questions

Q. How do catalytic mechanisms differ in gas-phase versus liquid-phase synthesis of this compound?

- Methodological Answer : Gas-phase reactions (e.g., using Cr-MgF₂ catalysts) favor higher selectivity for trans-isomers due to reduced steric hindrance, achieving yields >80% . Liquid-phase methods, though slower, allow better control over intermediates like 1-chloro-3,3,3-trifluoropropene. Kinetic studies using density functional theory (DFT) can model transition states and activation energies for mechanism validation .

Q. What methodologies resolve contradictions in environmental impact data for this compound?

- Methodological Answer : Conflicting ozone depletion potential (ODP) and global warming potential (GWP) data require life-cycle analysis (LCA) integrating synthesis byproducts (e.g., HCl/HF emissions) . Compare with regulatory databases (e.g., EINECS, TSCA) to identify data gaps. Computational tools like EPI Suite predict atmospheric lifetime (τ ≈ 15–20 years) and hydroxyl radical reaction rates (kOH) .

Q. How can researchers optimize the separation of this compound isomers during purification?

- Methodological Answer : Use fractional distillation under controlled pressure (0.5–1.5 bar) to exploit boiling point differences (cis: ~−19°C vs. trans: ~−29°C) . Advanced techniques like supercritical fluid chromatography (SFC) with CO₂/co-solvent systems improve resolution. For lab-scale purity (>99%), employ preparative GC or membrane-based separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.